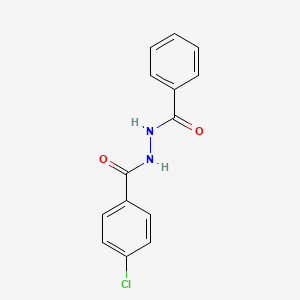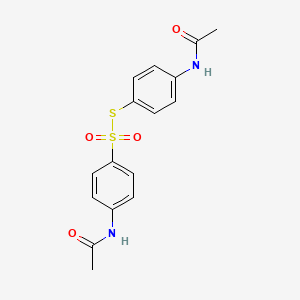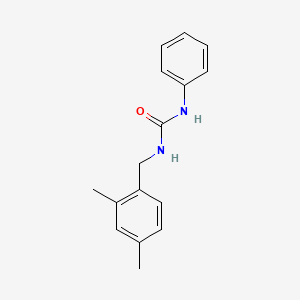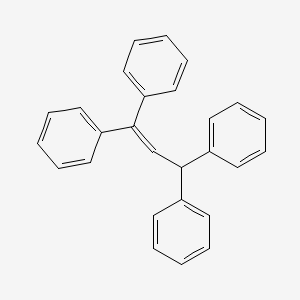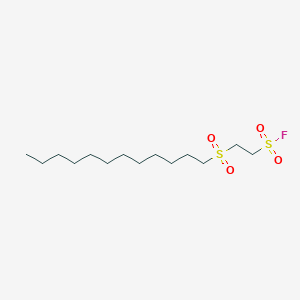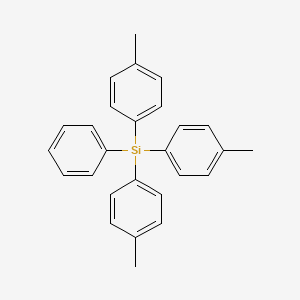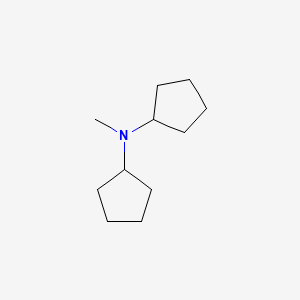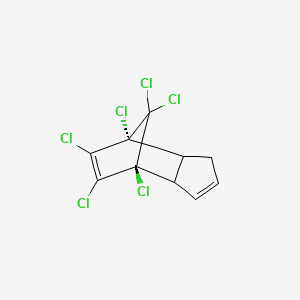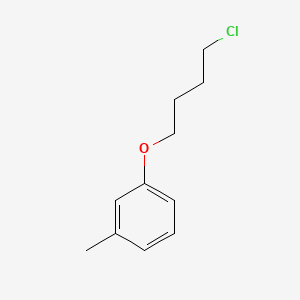
1-(4-Chlorobutoxy)-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobutoxy)-3-methylbenzene is an organic compound with the molecular formula C11H15ClO It is a derivative of benzene, where a 4-chlorobutoxy group is attached to the benzene ring at the first position, and a methyl group is attached at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobutoxy)-3-methylbenzene typically involves the reaction of 3-methylphenol with 1,4-dichlorobutane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The general reaction scheme is as follows:
3-Methylphenol+1,4-DichlorobutaneK2CO3,DMFthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
1-(4-Chlorobutoxy)-3-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 4-chlorobutoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives like 1-(4-azidobutoxy)-3-methylbenzene.
Oxidation: Formation of 3-methylbenzoic acid or 3-methylbenzaldehyde.
Reduction: Formation of 1-(4-hydroxybutoxy)-3-methylbenzene.
科学的研究の応用
1-(4-Chlorobutoxy)-3-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It can be used in the development of new drugs, particularly those targeting specific receptors or enzymes.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 1-(4-Chlorobutoxy)-3-methylbenzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the 4-chlorobutoxy group can form hydrogen bonds or van der Waals interactions with biological macromolecules, while the benzene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
類似化合物との比較
1-(4-Chlorobutoxy)-3-methylbenzene can be compared with other similar compounds such as:
1-(4-Chlorobutoxy)benzene: Lacks the methyl group at the third position, which may affect its reactivity and interactions.
1-(4-Chlorobutoxy)-2-methylbenzene: The position of the methyl group is different, which can influence the compound’s steric and electronic properties.
1-(4-Chlorobutoxy)-4-methylbenzene: The methyl group is at the para position relative to the butoxy group, leading to different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct reactivity and interaction profiles compared to its analogs.
特性
CAS番号 |
71648-39-0 |
|---|---|
分子式 |
C11H15ClO |
分子量 |
198.69 g/mol |
IUPAC名 |
1-(4-chlorobutoxy)-3-methylbenzene |
InChI |
InChI=1S/C11H15ClO/c1-10-5-4-6-11(9-10)13-8-3-2-7-12/h4-6,9H,2-3,7-8H2,1H3 |
InChIキー |
FVBUVUOPHWUVCR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethoxy]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15076672.png)
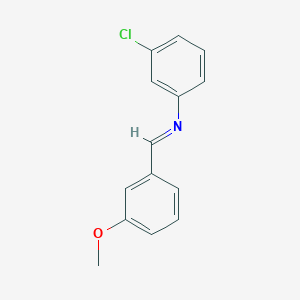

![N-isopropyl-N'-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea](/img/structure/B15076690.png)
![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine](/img/structure/B15076696.png)
